2-(1H-Tetrazol-1-YL)benzonitrile
Overview
Description
2-(1H-Tetrazol-1-YL)benzonitrile is a useful research compound. Its molecular formula is C8H5N5 and its molecular weight is 171.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tetrazole derivatives, in general, have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds .
Biochemical Pathways
Tetrazoles are known to participate in multicentre intermolecular interactions with the pyridine ring and hydrogen atoms from the surrounding molecules, which includes the h-atoms at the active site pockets of enzymes .
Pharmacokinetics
Tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects .
Result of Action
Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1H-Tetrazol-1-YL)benzonitrile. For instance, tetrazoles can decompose and emit toxic nitrogen fumes when exposed to heat, fire, or friction . They should be prevented from entering drains as discharge into the environment must be avoided .
Biochemical Analysis
Biochemical Properties
. They are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry .
Molecular Mechanism
The molecular mechanism of action of 2-(1H-Tetrazol-1-YL)benzonitrile is not well-studied. Tetrazoles are known to have a planar structure that favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that they may interact with enzymes or cofactors in metabolic pathways.
Properties
IUPAC Name |
2-(tetrazol-1-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c9-5-7-3-1-2-4-8(7)13-6-10-11-12-13/h1-4,6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNMYFLWCVGHAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301640 | |
Record name | 2-(1H-Tetrazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
449758-25-2 | |
Record name | 2-(1H-Tetrazol-1-yl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=449758-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-Tetrazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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